[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1040645-11-1
Cat. No.: VC11939182
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040645-11-1 |
|---|---|
| Molecular Formula | C23H21ClN4O3 |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C23H21ClN4O3/c1-4-16-5-11-19(12-6-16)28-14(2)21(26-27-28)23(29)30-13-20-15(3)31-22(25-20)17-7-9-18(24)10-8-17/h5-12H,4,13H2,1-3H3 |
| Standard InChI Key | NWLRTNFTUKPJKQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C |
Introduction
The compound “[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a heterocyclic organic molecule. It features multiple functional groups and aromatic systems, which are indicative of potential applications in medicinal chemistry, material science, or catalysis. Below is an analysis of its structural components and potential properties.
Molecular Features
The compound consists of:
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Oxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen atoms.
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Triazole Ring: A five-membered ring with three nitrogen atoms, often associated with biological activity.
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Substituents:
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A 4-chlorophenyl group attached to the oxazole ring.
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A 4-ethylphenyl group attached to the triazole ring.
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A carboxylate ester functional group.
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Molecular Formula
The molecular formula can be deduced as , assuming no additional substituents.
Molecular Weight
The estimated molecular weight is approximately 387 g/mol.
Synthesis Pathways
While specific synthetic methods for this compound are not provided in the search results, general strategies for synthesizing such molecules include:
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Formation of Oxazole Rings: Typically achieved via cyclization reactions involving α-haloketones and amides.
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Triazole Synthesis: Often synthesized using azide–alkyne cycloaddition (click chemistry).
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Esterification: The carboxylic acid group can be converted to an ester using alcohols in the presence of acid catalysts.
Medicinal Chemistry
Compounds containing oxazole and triazole rings are known for their pharmacological properties:
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Antimicrobial Activity: Both oxazole and triazole derivatives exhibit inhibitory effects against bacteria and fungi.
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Anti-inflammatory Properties: Triazoles are often studied as inhibitors of enzymes like cyclooxygenase (COX).
Material Science
The aromatic nature and heterocyclic structure suggest potential use in:
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Organic semiconductors.
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Photovoltaic materials.
Spectroscopic Techniques
To confirm the structure of this compound:
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Nuclear Magnetic Resonance (NMR):
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NMR for identifying hydrogen environments.
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NMR for carbon skeleton analysis.
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Infrared Spectroscopy (IR):
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Detection of functional groups like ester () and aromatic rings ().
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation patterns.
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Crystallography
Single-crystal X-ray diffraction can provide definitive structural confirmation by revealing bond angles and lengths.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~387 g/mol |
| Functional Groups | Oxazole, Triazole, Ester |
| Key Substituents | Chlorophenyl, Ethylphenyl |
| Potential Applications | Antimicrobial agents, Organic electronics |
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